molecular formula C14H10N2O5 B15077098 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol CAS No. 38463-16-0

2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol

Cat. No.: B15077098
CAS No.: 38463-16-0
M. Wt: 286.24 g/mol
InChI Key: LIBPVNZICNFUQK-AATRIKPKSA-N
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Description

2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol is an organic compound with the molecular formula C14H10N2O5. It is characterized by the presence of a phenol group and a dinitrophenyl group connected through an ethenyl linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then subjected to oxidative conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol involves its interaction with various molecular targets. The compound can act as an electron acceptor, participating in redox reactions. It can also interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

38463-16-0

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenol

InChI

InChI=1S/C14H10N2O5/c17-14-4-2-1-3-11(14)6-5-10-7-8-12(15(18)19)9-13(10)16(20)21/h1-9,17H/b6-5+

InChI Key

LIBPVNZICNFUQK-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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